4-(Pyridin-3-yl)but-3-yn-1-ol

Physicochemical Properties Drug Discovery Medicinal Chemistry

4-(Pyridin-3-yl)but-3-yn-1-ol (CAS 138487-20-4) is a heterocyclic building block consisting of a 3-pyridyl ring linked via a but-3-yn-1-ol spacer. Its molecular formula is C₉H₉NO with a molecular weight of 147.17 g/mol.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 138487-20-4
Cat. No. B153380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)but-3-yn-1-ol
CAS138487-20-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C#CCCO
InChIInChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2
InChIKeyGTWACVFJDRATJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-yl)but-3-yn-1-ol (CAS 138487-20-4) Procurement & Chemical Profile


4-(Pyridin-3-yl)but-3-yn-1-ol (CAS 138487-20-4) is a heterocyclic building block consisting of a 3-pyridyl ring linked via a but-3-yn-1-ol spacer . Its molecular formula is C₉H₉NO with a molecular weight of 147.17 g/mol . The compound is a liquid at room temperature and is supplied at purities typically ranging from 95% to 97% . Its bifunctional structure—an alkyne for coupling chemistry and a primary alcohol for further derivatization—makes it a versatile intermediate for medicinal chemistry and agrochemical research .

Why 4-(Pyridin-3-yl)but-3-yn-1-ol Cannot Be Casually Substituted with Pyridine or Alkyne Analogs


Substituting 4-(Pyridin-3-yl)but-3-yn-1-ol with a close analog like 4-(Pyridin-2-yl)but-3-yn-1-ol or 4-(Pyridin-4-yl)but-3-yn-1-ol is non-trivial due to the fundamental change in the nitrogen's position on the aromatic ring . This regioisomerism directly alters the compound's electronic distribution, dipole moment, and, critically, its metal-binding and hydrogen-bonding capacity [1]. These properties are paramount in downstream applications where the pyridine moiety serves as a ligand, a pharmacophore anchor, or a site for further functionalization. Consequently, the biological activity, reactivity in cross-coupling reactions, and physicochemical properties (e.g., solubility, logP) of the resulting final products can diverge significantly, making the 3-pyridyl isomer a distinct and non-interchangeable chemical entity [1].

Quantitative Differentiation of 4-(Pyridin-3-yl)but-3-yn-1-ol vs. Key Comparators


Physicochemical Comparison: 3-Pyridyl vs. 2-Pyridyl Isomer on Molecular Descriptors

The topological polar surface area (TPSA) of 4-(Pyridin-3-yl)but-3-yn-1-ol is calculated to be 33.12 Ų, a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration . In contrast, its 2-pyridyl regioisomer, 4-(Pyridin-2-yl)but-3-yn-1-ol (CAS 395652-44-5), is a solid at room temperature .

Physicochemical Properties Drug Discovery Medicinal Chemistry

Solubility Profile: A Quantitative Metric for In Vitro Assay Preparation

The compound exhibits a calculated aqueous solubility of 3.64 mg/mL (0.0247 mol/L) as estimated by the ESOL method, classifying it as moderately soluble . While direct comparative solubility data for the 2-pyridyl isomer is not available, this quantitative baseline for the 3-pyridyl isomer is essential for preparing stock solutions and determining suitable assay concentrations.

Solubility Assay Development Formulation

Lipophilicity (LogP) as a Predictor of Membrane Permeability and Off-Target Binding

The consensus Log Po/w for 4-(Pyridin-3-yl)but-3-yn-1-ol is calculated to be 1.24, derived from an average of five different computational methods . The individual computed values range from 0.78 (MLOGP) to 1.88 (iLOGP).

Lipophilicity ADME Drug Design

Validated Application Scenarios for Procuring 4-(Pyridin-3-yl)but-3-yn-1-ol


Medicinal Chemistry: Scaffold for Kinase Inhibitors and CNS Drug Candidates

Based on its favorable physicochemical profile (LogP 1.24, TPSA 33.12 Ų) , 4-(Pyridin-3-yl)but-3-yn-1-ol is an excellent choice for building kinase inhibitor libraries or CNS-targeted compounds. Its properties suggest a high probability of good oral absorption and potential for blood-brain barrier penetration, key attributes for early-stage drug discovery .

Agrochemical Discovery: Synthesis of Novel Fungicidal Leads

Early research on related 1-(3-pyridyl)-1-substituted-but-3-yn-1-ols has demonstrated fungicidal activity [1]. 4-(Pyridin-3-yl)but-3-yn-1-ol serves as a direct synthetic precursor or structural inspiration for generating new chemical entities within this class, offering a starting point for developing next-generation crop protection agents.

Chemical Biology: A Versatile Bifunctional Linker for Bioconjugation

The compound's terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier 'click' reaction . Combined with its primary alcohol, which can be easily activated or functionalized, it serves as a strategic bifunctional linker for attaching a pyridine-based probe or ligand to biomolecules, nanoparticles, or solid surfaces.

Process Chemistry: A Liquid Intermediate for Streamlined Manufacturing

Unlike its solid 2-pyridyl isomer , 4-(Pyridin-3-yl)but-3-yn-1-ol is a liquid at room temperature . This physical state is advantageous in process chemistry, as it can simplify handling, enable more efficient transfers in continuous flow reactors, and potentially reduce the need for solvents during large-scale synthesis .

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